MAO-A vs. MAO-B Selectivity Profile: Inverted Preference Relative to Clinically Established Propargylamines
3-Phenyl-2-propyn-1-amine exhibits a distinct isoform selectivity profile for monoamine oxidase (MAO), favoring MAO-A inhibition over MAO-B by approximately 24-fold. This contrasts sharply with clinically utilized propargylamines such as rasagiline and selegiline, which are highly MAO-B selective [1][2]. The target compound's selectivity index (SI = IC50(MAO-B)/IC50(MAO-A) = 24) indicates a functional bias that is fundamentally different from comparator drugs like rasagiline (SI ≈ 0.047 for MAO-B over MAO-A) [3].
| Evidence Dimension | MAO-A vs. MAO-B Selectivity (Human Recombinant) |
|---|---|
| Target Compound Data | MAO-A IC50 = 50 nM; MAO-B IC50 = 1200 nM |
| Comparator Or Baseline | Rasagiline: MAO-A IC50 ≈ 28.1 nM, MAO-B IC50 ≈ 0.587 nM (Selectivity Index for MAO-B ≈ 0.021) |
| Quantified Difference | Selectivity Index Ratio: Target (MAO-A preferring, SI ≈ 24) vs. Rasagiline (MAO-B preferring, SI ≈ 0.021) |
| Conditions | Human recombinant MAO-A and MAO-B expressed in Sf9 cells; 5-hydroxytryptamine (MAO-A) and benzylamine (MAO-B) substrates; 1 hr incubation |
Why This Matters
This inverted selectivity is critical for researchers modeling MAO-A-related pathways or studying depression/anxiety disorders, where MAO-A inhibition is the primary pharmacological target, and use of a classical MAO-B inhibitor like rasagiline would yield a completely different neurochemical outcome.
- [1] BindingDB. (n.d.). BDBM50075969: 3-Phenyl-2-propyn-1-amine. CHEMBL3415617. View Source
- [2] Youdim, M. B., et al. (2001). Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. British Journal of Pharmacology, 132(2), 500-506. View Source
- [3] PMC. (2021). Table 4: IC50 values of selected MAO inhibitors. From 'Molecular Mechanism and Structure-activity Relationship of the Inhibition Effect between Monoamine Oxidase and Selegiline Analogues'. View Source
